

# Application Notes and Protocols for Testing Celangulin XIX Efficacy on Mythimna separata

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## Compound of Interest

Compound Name: Celangulin XIX

Cat. No.: B15135923

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Disclaimer: The following protocols and data are based on research conducted on closely related Celangulin analogues, primarily Celangulin V and IV, due to the limited availability of specific data for **Celangulin XIX**. These guidelines should be adapted and optimized as necessary for **Celangulin XIX**.

## Introduction

Celangulin compounds, isolated from the root bark of *Celastrus angulatus*, have demonstrated significant insecticidal properties. This document provides detailed protocols for evaluating the efficacy of **Celangulin XIX** on a major agricultural pest, the oriental armyworm, *Mythimna separata*. The primary modes of action for related compounds involve disruption of the digestive system, neurotoxic effects, and inhibition of key ion-translocating enzymes.<sup>[1][2]</sup> Celangulin V, for instance, has been shown to cause severe damage to the midgut epithelial cells of *M. separata*.<sup>[3][4]</sup> The protocols outlined below will guide researchers in determining the toxicity, physiological effects, and potential mechanisms of action of **Celangulin XIX**.

## Data Presentation

### Table 1: Comparative Toxicity of Celangulin Analogs against 3rd Instar *Mythimna separata* Larvae

Compound	Assay Type	LC50 (mg/L) at 24h	95% Confidence Interval	Slope $\pm$ SE
Celangulin XIX	Leaf Disc Bioassay	[Data]	[Data]	[Data]
Celangulin XIX	Topical Application	[Data]	[Data]	[Data]
Celangulin V	Leaf Disc Bioassay	1.23	[Reference Data]	[Reference Data]
Celangulin IV	Leaf Disc Bioassay	[Reference Data]	[Reference Data]	[Reference Data]

Note: Data for Celangulin V and IV are for comparative purposes.<sup>[5]</sup> Data for **Celangulin XIX** is to be determined experimentally.

**Table 2: Inhibition of Midgut V-ATPase and Na<sup>+</sup>/K<sup>+</sup>-ATPase Activity by Celangulin XIX**

Compound	Enzyme Target	IC50 ( $\mu$ M)	Inhibition Type
Celangulin XIX	V-ATPase	[Data]	[Data]
Celangulin XIX	Na <sup>+</sup> /K <sup>+</sup> -ATPase	[Data]	[Data]
Celangulin V	V-ATPase	[Reference Data]	[Reference Data]
Celangulin IV	Na <sup>+</sup> /K <sup>+</sup> -ATPase	[Reference Data]	[Reference Data]

Note: Data for Celangulin V and IV are for comparative purposes. Data for **Celangulin XIX** is to be determined experimentally.

## Experimental Protocols

### Rearing of *Mythimna separata*

- Colony Maintenance: Maintain a continuous colony of *M. separata* in a controlled environment ( $25 \pm 1^\circ\text{C}$ ,  $70 \pm 5\%$  relative humidity, 14:10 h light:dark photoperiod).
- Larval Diet: Rear larvae on an artificial diet as described by Wang et al. (2022).
- Staging: Use synchronized 3rd instar larvae for all bioassays to ensure uniform susceptibility.

## Leaf Disc Bioassay (Stomach Toxicity)

This method assesses the oral toxicity of **Celangulin XIX**.

- Preparation of Test Solutions: Dissolve **Celangulin XIX** in acetone to create a stock solution. Prepare a series of dilutions (e.g., 0.5, 1, 2, 5, 10 mg/L) using distilled water containing 0.1% Triton X-100 as a surfactant.
- Treatment of Leaf Discs: Cut fresh corn leaves into 2 cm diameter discs. Immerse the discs in the respective test solutions for 30 seconds. Air-dry the discs for 1-2 hours at room temperature. Control discs are treated with 0.1% Triton X-100 solution.
- Experimental Setup: Place one treated leaf disc in a petri dish lined with moistened filter paper. Introduce one 3rd instar larva into each petri dish.
- Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
- Analysis: Calculate the LC50 values using Probit analysis.

## Topical Application Bioassay (Contact Toxicity)

This assay determines the toxicity of **Celangulin XIX** upon direct contact.

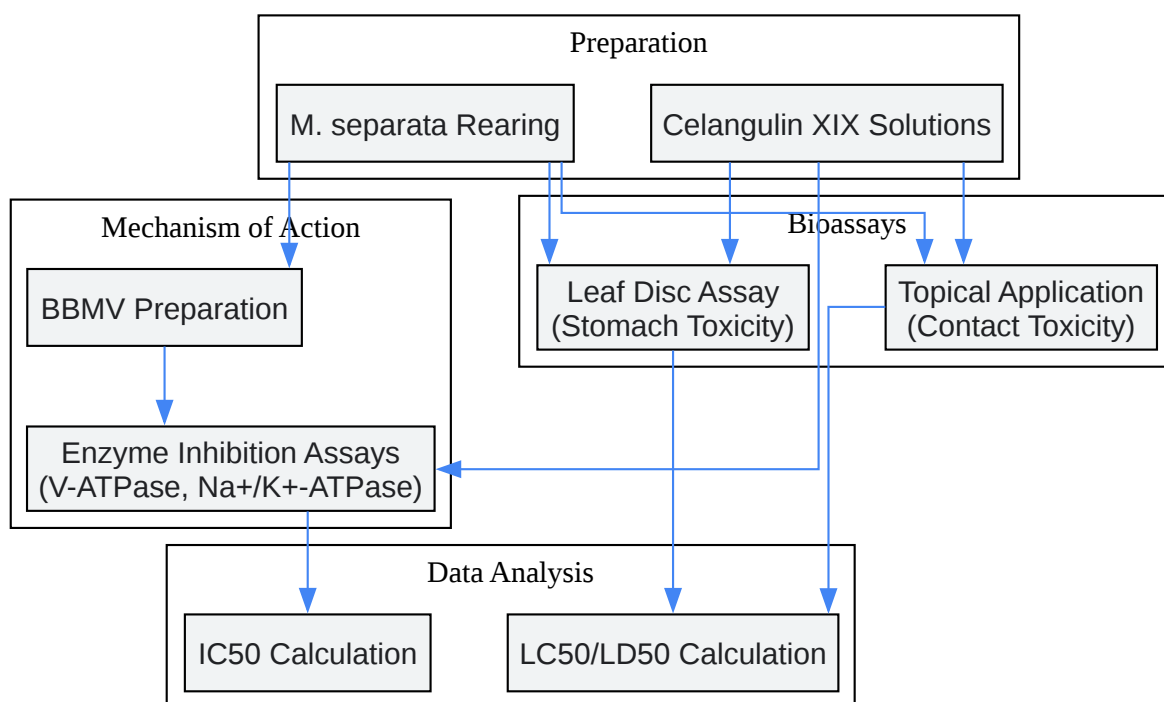
- Preparation of Test Solutions: Dissolve **Celangulin XIX** in acetone to prepare a range of concentrations (e.g., 0.1, 0.25, 0.5, 1, 2.5  $\mu\text{g}/\mu\text{L}$ ).
- Application: Apply 1  $\mu\text{L}$  of the test solution to the dorsal thorax of each 3rd instar larva using a micro-applicator. Control larvae are treated with acetone only.

- **Post-Treatment Care:** After treatment, place each larva in a separate well of a 24-well plate containing a small piece of artificial diet.
- **Data Collection and Analysis:** Record mortality at 24, 48, and 72 hours. Calculate LD50 values using Probit analysis.

## Enzyme Inhibition Assays

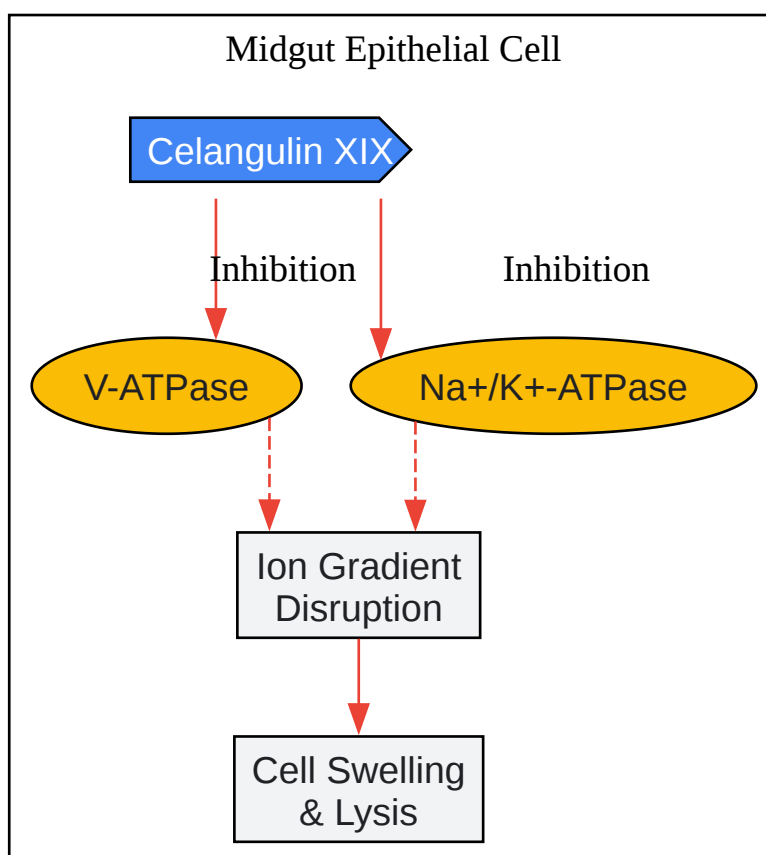
- **Dissection:** Dissect midguts from 5th instar *M. separata* larvae in ice-cold MET buffer (300 mM mannitol, 17 mM Tris-HCl, 5 mM EGTA, pH 7.5).
- **Homogenization:** Homogenize the midgut tissue and prepare BBMV using the MgCl<sub>2</sub> precipitation and differential centrifugation method.
- **Protein Quantification:** Determine the protein concentration of the BBMV suspension using the Bradford method.
- **Assay Principle:** Measure enzyme activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
- **Reaction Mixture:** Prepare a reaction mixture containing the BBMV preparation, appropriate buffers, and varying concentrations of **Celangulin XIX**.
- **Incubation:** Initiate the reaction by adding ATP and incubate at 37°C.
- **Quantification:** Stop the reaction and measure the released Pi colorimetrically.
- **Analysis:** Determine the IC<sub>50</sub> value, which is the concentration of **Celangulin XIX** that inhibits 50% of the enzyme activity.

## Visualizations



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Caption: Experimental workflow for testing **Celangulin XIX** efficacy.



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Caption: Proposed signaling pathway for **Celangulin XIX** in *M. separata*.

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